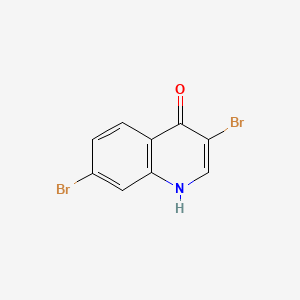

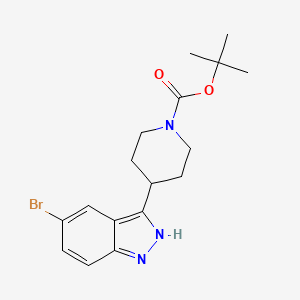

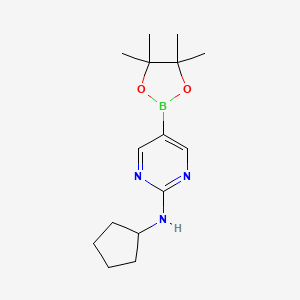

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

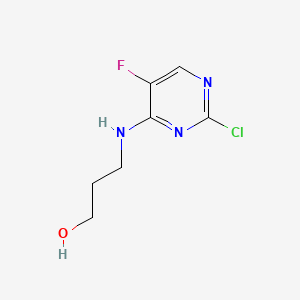

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (TB-BIPC) is a synthetic compound that has a wide variety of applications in scientific research. It is a derivative of indazole, a heterocyclic aromatic compound, and is composed of a bromine atom and a carboxylic acid group. TB-BIPC is used in a variety of fields, including medicinal chemistry, biochemistry, and molecular biology. It is a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules.

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

The imidazole ring, which is a core structure in tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate, is known for its antibacterial properties. Compounds with this moiety have been shown to exhibit significant potential in combating bacterial infections. Research indicates that derivatives of imidazole can be synthesized to target a wide range of bacterial strains, offering a pathway for the development of new antibacterial agents .

Anticancer Activity

Imidazole derivatives have been evaluated for their antitumor activity against various cancer cell lines. The presence of the indazole ring system contributes to the compound’s ability to interfere with cancer cell proliferation. Studies suggest that modifications to the tert-butyl group could enhance the compound’s efficacy in inhibiting the growth of cancer cells, such as HeLa cells .

Anti-Inflammatory Properties

The compound’s structural similarity to known anti-inflammatory agents suggests potential applications in reducing inflammation. By modulating the activity of enzymes or receptors involved in inflammatory pathways, tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate could serve as a lead compound for the development of new anti-inflammatory medications .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of IκB kinase 2 (IKK2), which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Inhibition of IKK2 can have therapeutic implications in diseases where NF-κB is dysregulated, such as autoimmune diseases and certain types of cancer .

Mécanisme D'action

1: Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link 2: A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 42. Link 3: Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indazole-3-carboxylate. Russian Journal of Organic Chemistry, 58(6), 601. Link 4: Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Chemistry of Heterocyclic Compounds, 56(12), 1405-1410. Link

Propriétés

IUPAC Name |

tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYHPNZDIXLONJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678107 |

Source

|

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate | |

CAS RN |

1198284-77-3 |

Source

|

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)

![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)